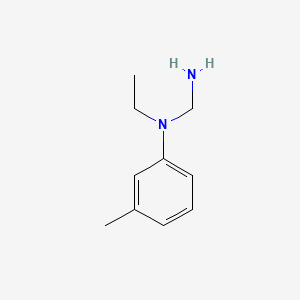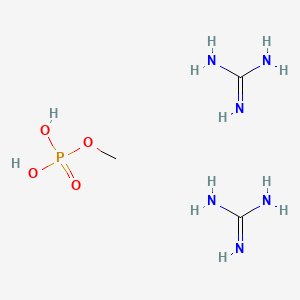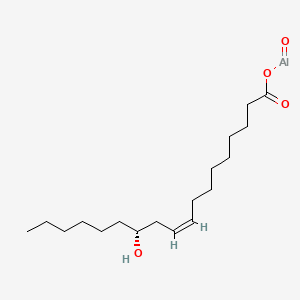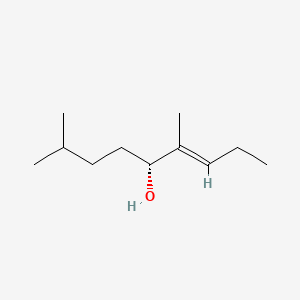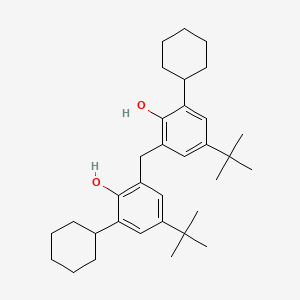
2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation. The compound has a molecular formula of C₃₃H₄₈O₂ and a molecular weight of 476.37 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) typically involves the reaction of 4-tert-butyl-6-cyclohexylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism where the methylene bridge is formed between two phenolic units .
Industrial Production Methods
Industrial production of this compound often employs a solid-phase preparation method. This involves the direct reaction of 4-tert-butyl-6-cyclohexylphenol with formaldehyde in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation reaction. The product is then purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenolic derivatives
Applications De Recherche Scientifique
2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is widely used in scientific research and industrial applications:
Chemistry: As an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Used in the rubber and plastic industries to enhance the oxidation stability of materials
Mécanisme D'action
The antioxidant activity of 2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating oxidative chain reactions that can degrade materials. The compound targets reactive oxygen species and other free radicals, interrupting their propagation and protecting the integrity of the material .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is unique due to its cyclohexyl groups, which provide enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in applications requiring high oxidative stability .
Propriétés
Numéro CAS |
55252-55-6 |
|---|---|
Formule moléculaire |
C33H48O2 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
4-tert-butyl-2-[(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)methyl]-6-cyclohexylphenol |
InChI |
InChI=1S/C33H48O2/c1-32(2,3)26-18-24(30(34)28(20-26)22-13-9-7-10-14-22)17-25-19-27(33(4,5)6)21-29(31(25)35)23-15-11-8-12-16-23/h18-23,34-35H,7-17H2,1-6H3 |
Clé InChI |
YUPWBJDKWZQHOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C2CCCCC2)O)CC3=C(C(=CC(=C3)C(C)(C)C)C4CCCCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


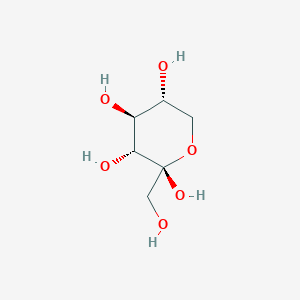
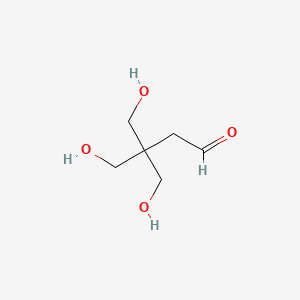
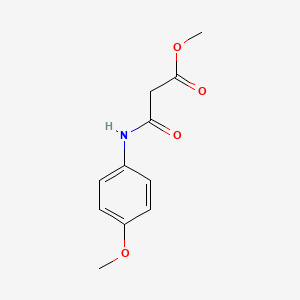
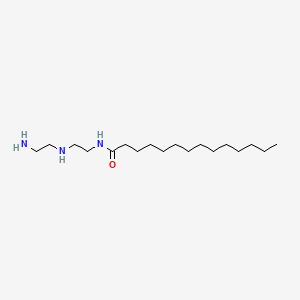
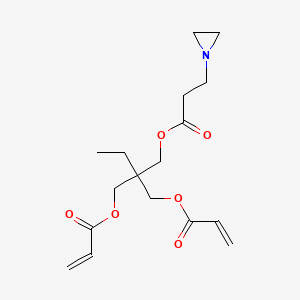
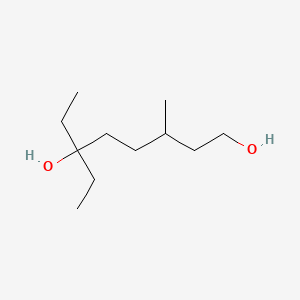
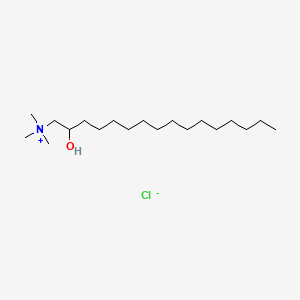


![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
